molecular formula C20H17NO3S B5137360 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide CAS No. 6325-79-7

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide

Cat. No.: B5137360
CAS No.: 6325-79-7
M. Wt: 351.4 g/mol
InChI Key: SVMZCYGZOIVKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the xanthene ring structure .

Scientific Research Applications

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively antagonizing FFAR4, a G protein-coupled receptor expressed in various tissues, including the intestine, adipocytes, and macrophages. By inhibiting FFAR4, 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide can modulate signaling pathways involved in inflammation and metabolic regulation. This includes the inhibition of toll-like receptor and tumor necrosis factor-alpha (TNF-α) signaling pathways, which are mediated by β-arrestin2 and transforming growth factor-beta-activated kinase 1 (TAB1) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as an FFAR4 antagonist. This makes it a valuable tool in studying FFAR4-related pathways and developing potential therapeutic agents .

Properties

IUPAC Name

2-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14-8-2-7-13-19(14)25(22,23)21-20-15-9-3-5-11-17(15)24-18-12-6-4-10-16(18)20/h2-13,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMZCYGZOIVKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979292
Record name 2-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-79-7
Record name NSC31122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.